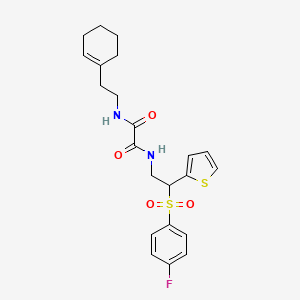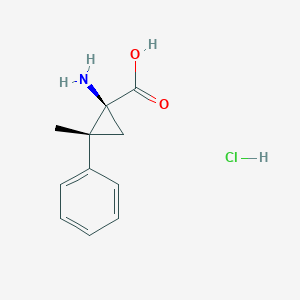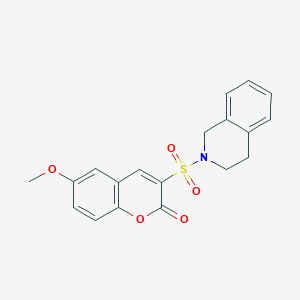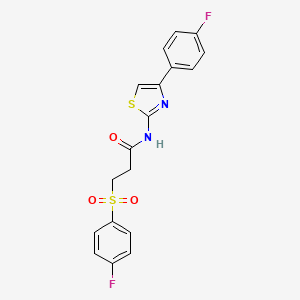![molecular formula C18H17FN4OS2 B2449891 4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189434-30-7](/img/structure/B2449891.png)
4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C18H17FN4OS2 and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- This compound and its derivatives are synthesized through various chemical reactions, such as heterocyclization, nucleophilic displacement, and cyclocondensation. For example, Davoodnia et al. (2008) reported the preparation of related compounds through these methods, highlighting the versatility in synthesis approaches (Davoodnia et al., 2008).
Potential Biological Activities
- Some derivatives of this chemical structure have been studied for their biological activities. For instance, Biswas et al. (2017) found that certain 4-aryl derivatives exhibited significant activity against a range of enteroviruses (Biswas et al., 2017). Similarly, Fusheng Pan et al. (2015) synthesized derivatives that showed promising anti-inflammatory activity in preclinical tests (Pan et al., 2015).
Structural and Mechanistic Studies
- Various studies have focused on understanding the structural and mechanistic aspects of these compounds. For example, studies by Nagamatsu et al. (2007) and (2005) explored the synthesis of novel ring systems and potential rearrangements in similar compounds, contributing to the understanding of their chemical behavior (Nagamatsu et al., 2007); (Nagamatsu & Ahmed, 2005).
Antimicrobial Potential
- Some studies have also investigated the antimicrobial potential of these compounds. For example, Farghaly and Hassaneen (2013) synthesized derivatives that exhibited antimicrobial activities, highlighting their potential as therapeutic agents (Farghaly & Hassaneen, 2013).
Antitumor Activity
- An unexpected Dimroth rearrangement in the synthesis of certain derivatives led to compounds with potent antitumor activity, as reported by Lauria et al. (2013). This underscores the potential application of these compounds in cancer research (Lauria et al., 2013).
Serotonin Receptor Antagonism
- The compound has been linked to serotonin receptor antagonism, as Ivachtchenko et al. (2010) demonstrated with derivatives showing high affinity and selectivity in serotonin receptor binding assays (Ivachtchenko et al., 2010).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its target(s) and the subsequent biochemical pathways that are affected .
properties
IUPAC Name |
8-butyl-12-[(2-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-6-4-5-7-13(12)19/h4-8,10H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSKQPPJEMEPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)


![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)

![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)




![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)
